molecular formula C6H14N2O B1637536 2-Aminohexanamide CAS No. 4748-00-9

2-Aminohexanamide

Cat. No.: B1637536
CAS No.: 4748-00-9
M. Wt: 130.19 g/mol
InChI Key: YTIHIRCOUAPRCS-UHFFFAOYSA-N
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Description

. It is an amide derived from the amino acid lysine and is primarily used for research purposes. This compound has gained interest due to its potential therapeutic and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminohexanamide can be synthesized by reacting lysine with acetic anhydride, followed by hydrolysis. This reaction produces N-acetyllysine, which is then reduced to this compound using hydrogen gas and a nickel catalyst.

Industrial Production Methods: A notable industrial method involves the two-step hydrogenation of lysine amide precursors. In the first step, 2-oximino-6-nitrohexanamide is produced as an intermediate. Water is removed from the reaction products of the first step, and in the second step, the intermediate 2-oximino-6-aminohexanamide is hydrogenated to this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexanamide undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced to its corresponding amine using hydrogen gas and a nickel catalyst.

    Hydrogenation: The two-step hydrogenation process mentioned earlier is a key reaction for its synthesis.

Common Reagents and Conditions:

    Hydrogen Gas: Used in the reduction and hydrogenation processes.

    Nickel Catalyst: Facilitates the reduction of N-acetyllysine to this compound.

    Acetic Anhydride: Reacts with lysine to form N-acetyllysine.

Major Products Formed:

    N-acetyllysine: An intermediate in the synthesis of this compound.

    2-oximino-6-aminohexanamide: An intermediate in the industrial production process.

Scientific Research Applications

2-Aminohexanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential therapeutic effects and biological activity.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of various chemical compounds and materials.

Comparison with Similar Compounds

    2,6-Diamino-Hexanoic Acid Amide: Shares structural similarities with 2-Aminohexanamide and is used in similar research applications.

    N-acetyllysine: An intermediate in the synthesis of this compound and has similar chemical properties.

Uniqueness: this compound is unique due to its specific structure and potential therapeutic applications. Its synthesis from lysine and its role as an intermediate in various chemical reactions highlight its importance in both research and industrial contexts .

Properties

IUPAC Name

2-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIHIRCOUAPRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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